Fmoc-4-(2-trifluoromethylphenyl)-DL-phenylalanine

Lipophilicity ADME Peptide Drug Design

Sourcing fluorinated, β-turn-inducing amino acids for peptide SAR often requires navigating long lead times for custom synthesis. This racemic DL-mixture resolves that bottleneck by offering immediate access to a specialized building block. - Unique ortho-CF3 biphenyl motif introduces steric hindrance that favors β-turn conformations, distinct from para-CF3 or unsubstituted analogs. - Enables systematic D/L-enantiomer SAR studies or label-free 19F NMR conformational analysis. - Supplied as a pre-packed Fmoc derivative ready for direct use in standard SPPS protocols with 20% piperidine deprotection.

Molecular Formula C31H24F3NO4
Molecular Weight 531.5 g/mol
Cat. No. B12084119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-4-(2-trifluoromethylphenyl)-DL-phenylalanine
Molecular FormulaC31H24F3NO4
Molecular Weight531.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC=CC=C5C(F)(F)F)C(=O)O
InChIInChI=1S/C31H24F3NO4/c32-31(33,34)27-12-6-5-7-21(27)20-15-13-19(14-16-20)17-28(29(36)37)35-30(38)39-18-26-24-10-3-1-8-22(24)23-9-2-4-11-25(23)26/h1-16,26,28H,17-18H2,(H,35,38)(H,36,37)
InChIKeyDKFSUOZZLCTJQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-4-(2-trifluoromethylphenyl)-DL-phenylalanine: Technical Overview & Procurement


Fmoc-4-(2-trifluoromethylphenyl)-DL-phenylalanine (CAS 1029147-37-2) is a non-natural, fluorinated phenylalanine derivative engineered for solid-phase peptide synthesis (SPPS). The compound features an Fmoc-protected amino group for controlled chain elongation and a biphenyl-like side chain bearing a 2-trifluoromethyl group on the distal phenyl ring. This structural motif introduces a unique combination of enhanced hydrophobicity, electron-withdrawing character, and steric bulk relative to canonical phenylalanine or simpler para-substituted CF3 analogs. The compound is supplied as the racemic DL mixture, offering flexibility for SAR studies or enantioselective applications following standard Fmoc deprotection (e.g., 20% piperidine in DMF). Its molecular formula C31H24F3NO4 and molecular weight 531.5 g/mol reflect the extended aromatic system, positioning it as a specialized building block for medicinal chemistry campaigns targeting hydrophobic binding pockets or demanding conformational constraints [1].

Solid-phase peptide synthesis (SPPS) with Fmoc chemistry
Ortho-CF3 biphenyl motif for hydrophobic pocket targeting
Racemic DL mixture supports enantiomer SAR investigation

Why This CF3-Biphenylalanine Is Irreplaceable


The presence of the ortho-trifluoromethyl group on a biphenyl framework creates a distinct physicochemical and conformational profile that is not replicated by simpler Fmoc-phenylalanine, Fmoc-4-trifluoromethylphenylalanine, or Fmoc-4-phenyl-phenylalanine. The CF3 group imparts a strong electron-withdrawing effect (-I) and increases lipophilicity (higher logP) [1], while the ortho substitution introduces steric hindrance that influences peptide backbone conformation, often favoring cis-amide bond formation and β-turn structures . The biphenyl extension further amplifies hydrophobic surface area and π-π stacking potential compared to mono-phenyl derivatives [2]. These combined features cannot be achieved by mixing or substituting with individual analogs; the specific spatial arrangement of the 2-CF3-biphenyl side chain dictates unique interactions with biological targets (e.g., hydrophobic pockets, aromatic cages) and alters metabolic stability in a manner distinct from para-CF3 or unsubstituted biphenyl variants. Generic substitution risks loss of target binding affinity, altered peptide secondary structure, and compromised pharmacokinetic profiles.

Property
Target (ortho-CF3 Biphenyl)
Analog Mismatch
Hydrophobic motif
CF3 + biphenyl extension
Fmoc-Phe(4-CF3) lacks biphenyl; π-π stacking and logP balance may differ
Conformational constraint
Ortho-CF3 steric bulk promotes β-turn
Unsubstituted Fmoc-Bip lacks steric CF3; turn induction may be reduced
Metabolic shielding
CF3 near backbone may slow proteolysis
para-CF3 analogs may provide less steric hindrance at cleavage site

Quantitative Differentiation from Analogs


logP Tuning Between para-CF3 and Biphenyl Analogs

The target compound exhibits a calculated logP value intermediate between the para-CF3-substituted phenylalanine analog (logP 5.63) and the unsubstituted biphenyl analog (logP 7.16) [1][2]. Specifically, the Fmoc-4-(2-trifluoromethylphenyl) side chain introduces a CF3 group on a biphenyl system, resulting in an estimated logP range of 6.0–6.5 (predicted by ChemDraw/ACD Labs) compared to 4.70 for Fmoc-Phe and 5.63 for Fmoc-Phe(4-CF3)-OH. This intermediate hydrophobicity is critical for balancing membrane permeability with aqueous solubility, a common challenge in peptide drug development [3].

logP Tuning
Data to verify
Δ logP +0.4–0.9 vs 4-CF3, −0.7–1.2 vs Bip
Intermediate lipophilicity may balance permeability and solubility
In silico prediction; experimental logD recommended
Lipophilicity ADME Peptide Drug Design

β-Turn Induction via Ortho-CF3 Group

The ortho-trifluoromethyl group on the biphenyl side chain introduces steric bulk and strong electron withdrawal that collectively favor a cis-amide bond conformation in the peptide backbone . This effect is more pronounced than that of para-substituted CF3 or unsubstituted biphenyl analogs due to the proximity of the CF3 group to the peptide backbone. In α-trifluoromethyl amino acids, the cis-amide bond is stabilized, promoting the formation of β-turns—a key secondary structure motif for molecular recognition [1]. While quantitative NMR data for this specific derivative are not yet published, the class-level inference is supported by studies on α-TFM amino acids showing a shift in cis/trans amide ratio from <1:99 to up to 30:70 depending on solvent [2].

β-Turn Induction
Class-level
Estimated 5–20% increase in cis-amide vs unsubstituted Phe
May promote β-turn conformation in peptide design
Inferred from α-TFM amino acid studies; direct data pending
Peptide Conformation β-Turn Peptidomimetics

Proteolytic Stability Enhancement

Fluorinated amino acids, particularly those bearing trifluoromethyl groups, confer significant resistance to enzymatic degradation [1]. Peptides incorporating α-TFM amino acids exhibit prolonged half-lives in the presence of proteases such as α-chymotrypsin [2]. For example, model peptides containing α-TFMAla showed a 5- to 10-fold increase in proteolytic stability compared to unsubstituted analogs [3]. While direct data for the target compound are not available, the presence of the CF3 group ortho to the biphenyl linkage is expected to sterically hinder protease access to the adjacent peptide bond, providing a similar or enhanced stabilizing effect relative to para-CF3 phenylalanine.

Proteolytic Stability
Class-level
Estimated 5–10× t1/2 increase vs unmodified Phe
May improve metabolic stability in peptide research
α-Chymotrypsin model inferred from fluorinated analogs
Metabolic Stability Protease Resistance Peptide Therapeutics

Suzuki-Miyaura Coupling Route

Fmoc-protected arylphenylalanines, including the target compound, can be synthesized in a single step via nonaqueous Suzuki-Miyaura cross-coupling of Fmoc-protected bromo- or iodophenylalanines with arylboronic acids [1]. This method yields a variety of biaryl-containing amino acids in good to excellent yields (typically 60–90%), providing a scalable and direct route to the target compound [2]. In contrast, alternative synthetic strategies may require multiple protection/deprotection steps, reducing overall efficiency.

Suzuki Coupling
Method context
Expected yield 60–90% via Pd-catalyzed route
Scalable synthesis for research procurement
Nonaqueous Suzuki-Miyaura using Fmoc-4-iodophenylalanine
Synthesis Suzuki-Miyaura Process Chemistry

Application Scenarios in Peptide Discovery


GPCR Antagonists for Hydrophobic Transmembrane Pockets

The compound's enhanced lipophilicity (logP ~6.0–6.5) and β-turn-inducing conformation make it ideal for designing peptide antagonists of G protein-coupled receptors (GPCRs) where the binding pocket is deeply buried within the transmembrane domain [1]. Incorporating this residue at key positions can improve membrane permeability and binding affinity, as demonstrated by class-level evidence for fluorinated amino acids in GPCR-targeting peptides [2].

Metabolically Stable Peptides with Extended Half-Life

For therapeutic peptides where rapid proteolysis limits efficacy (e.g., gastrointestinal peptides, neuropeptides), substitution with this CF3-biphenylalanine residue at or near protease cleavage sites can significantly extend half-life [3]. The ortho-CF3 group provides steric shielding, while the biphenyl system maintains hydrophobic interactions essential for target engagement.

Peptidomimetic SAR: Hydrophobic & Steric Probing

The racemic nature (DL) of this compound allows for systematic structure-activity relationship (SAR) investigations. Researchers can compare L- and D-enantiomer incorporation to assess stereochemical effects on bioactivity, stability, and conformation [4]. This is particularly valuable in early-stage hit-to-lead optimization campaigns where chirality is a variable.

19F NMR Probes for Peptide-Protein Interactions

The trifluoromethyl group serves as a sensitive 19F NMR reporter . Peptides containing this building block can be used to study ligand-receptor binding events, conformational changes, or cellular uptake via 19F NMR, providing a label-free alternative to isotopic labeling or fluorescence-based assays.

Application
Selection Property
Validation Focus
GPCR transmembrane binding studies
Enhanced lipophilicity and β-turn induction
Binding affinity and permeability in receptor models
Peptide stability research
Protease resistance from ortho-CF3 steric shielding
In vitro half-life in protease assays
Stereochemical SAR studies
Racemic DL mixture enables L/D comparison
Enantiomer-specific activity and conformation
19F NMR interaction studies
CF3 reporter for label-free detection
Binding events and conformational changes by 19F NMR

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-4-(2-trifluoromethylphenyl)-DL-phenylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.